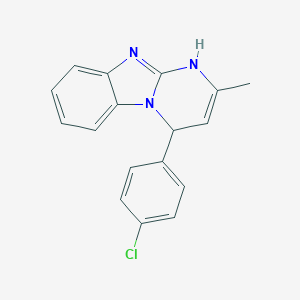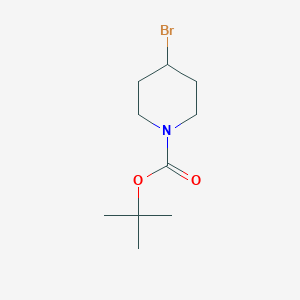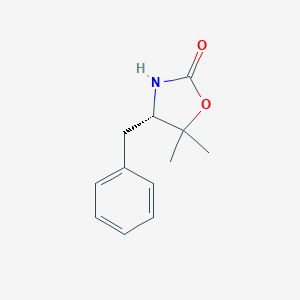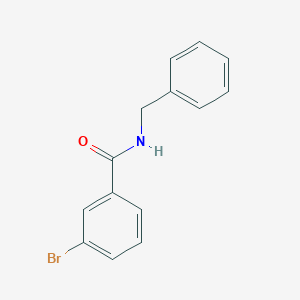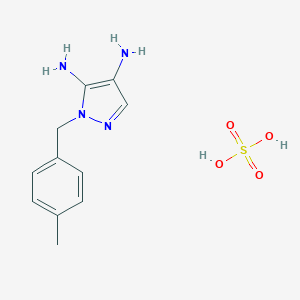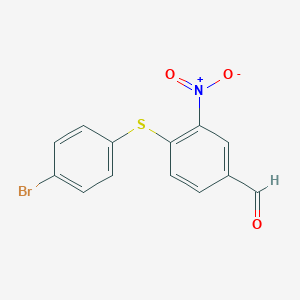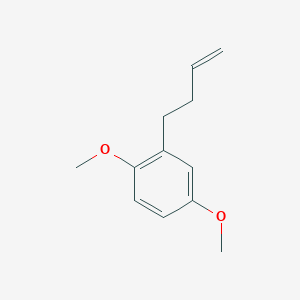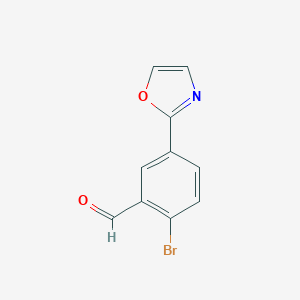
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
Overview
Description
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C({10})H({6})BrNO(_{2}) It features a benzaldehyde core substituted with a bromine atom and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde typically involves the following steps:
Bromination of Benzaldehyde: The starting material, benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxazole Ring: The brominated benzaldehyde is then reacted with an appropriate oxazole precursor, such as 2-amino-2-oxazoline, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Conversion to 2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid.
Reduction: Formation of 2-Bromo-5-(1,3-oxazol-2-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the aldehyde group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Chloro-5-(1,3-oxazol-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an oxazole ring, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
IUPAC Name |
2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-2-1-7(5-8(9)6-13)10-12-3-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZUMCLFHQEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443804 | |
| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176961-43-6 | |
| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
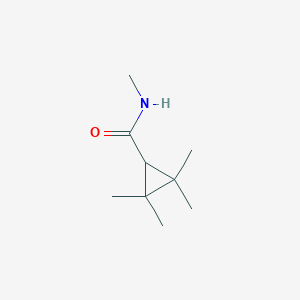
![FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)](/img/structure/B60564.png)
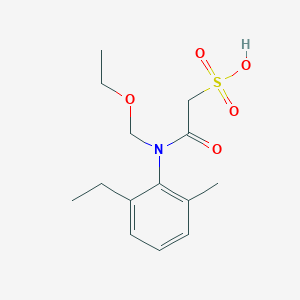
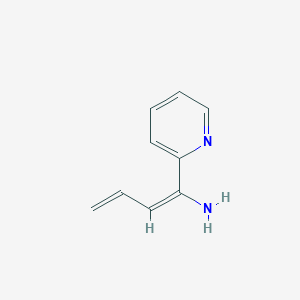

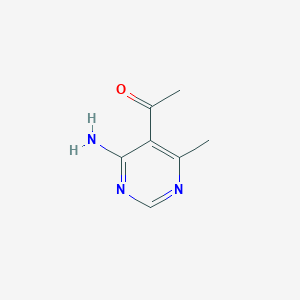
![Bis[bis(3,5-dimethylphenyl)phosphino]methane](/img/structure/B60575.png)
